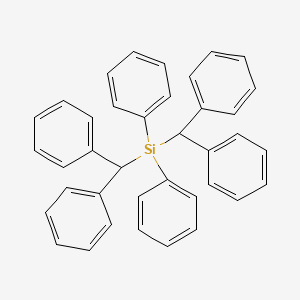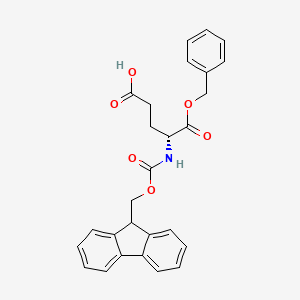
Fmoc-D-Glu-OBzl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-Glu-OBzl: is a derivative of glutamic acid, specifically the D-isomer, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a benzyl ester (OBzl) group at the C-terminus. This compound is commonly used in peptide synthesis due to its stability and ease of removal under specific conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Glu-OBzl typically involves the protection of the amino group of D-glutamic acid with an Fmoc group and the esterification of the carboxyl group with benzyl alcohol. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The benzyl ester is formed by reacting the carboxyl group with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions: Fmoc-D-Glu-OBzl undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl ester can be cleaved by hydrogenation over palladium on carbon (Pd/C) or by using strong acids like trifluoromethanesulfonic acid (TFMSA)
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzyl ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used.
Benzyl Ester Cleavage: Hydrogenation over Pd/C or treatment with TFMSA
Major Products Formed:
Fmoc Removal: D-Glu-OBzl
Benzyl Ester Cleavage: D-Glutamic acid
科学的研究の応用
Chemistry: Fmoc-D-Glu-OBzl is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid building block. It allows for the sequential addition of amino acids to form peptides and proteins .
Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be used as enzyme substrates, inhibitors, or signaling molecules. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins for drug development and production. It is also utilized in the manufacture of diagnostic reagents and biochemical assays .
作用機序
The mechanism of action of Fmoc-D-Glu-OBzl primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process, while the benzyl ester protects the carboxyl group. These protective groups are selectively removed under specific conditions to allow for the formation of peptide bonds .
類似化合物との比較
Fmoc-Glu-OBzl: The L-isomer of Fmoc-D-Glu-OBzl, used similarly in peptide synthesis.
Fmoc-Glu-OtBu: Another protected form of glutamic acid with a tert-butyl ester group instead of a benzyl ester.
Fmoc-Gln-OH: A protected form of glutamine used in peptide synthesis.
Uniqueness: this compound is unique due to its specific configuration (D-isomer) and the presence of both Fmoc and benzyl ester protective groups. This combination provides stability and selectivity during peptide synthesis, making it a valuable tool in the synthesis of peptides and proteins .
特性
分子式 |
C27H25NO6 |
|---|---|
分子量 |
459.5 g/mol |
IUPAC名 |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid |
InChI |
InChI=1S/C27H25NO6/c29-25(30)15-14-24(26(31)33-16-18-8-2-1-3-9-18)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,30)/t24-/m1/s1 |
InChIキー |
FMWLYDDRYGOYMY-XMMPIXPASA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


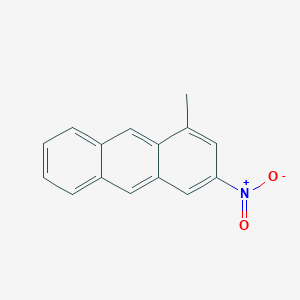
![(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid](/img/structure/B13141843.png)
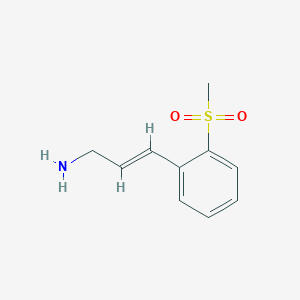
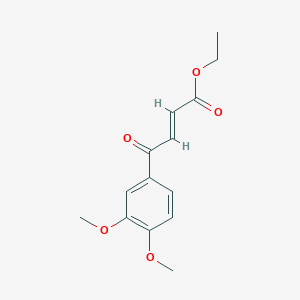
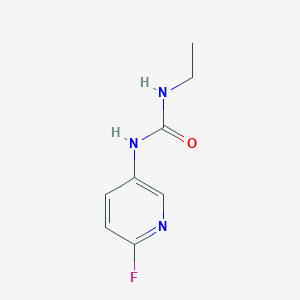
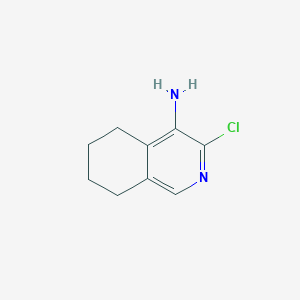
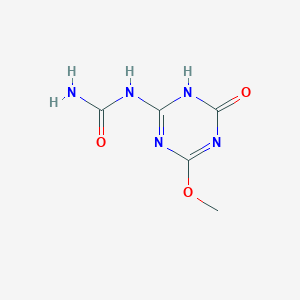
![methyl 2,2-bis(ethylsulfanyl)-4-[(1R)-5-methoxy-2-[(E)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]but-2-enyl]-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]butanoate](/img/structure/B13141873.png)
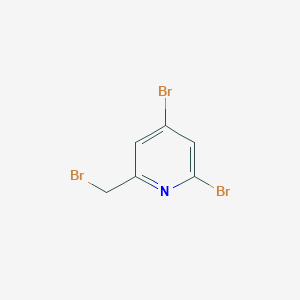
![diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate](/img/structure/B13141891.png)
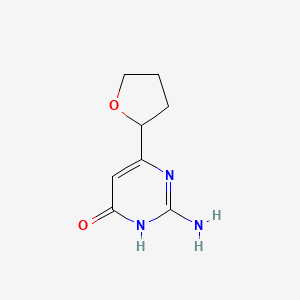
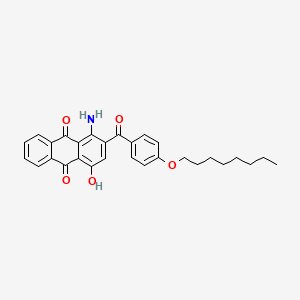
![2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B13141924.png)
